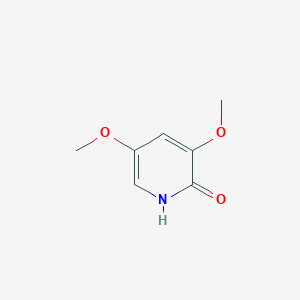![molecular formula C17H19ClO2Si B13134339 [2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13134339.png)
[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate is a chemical compound that features a chlorophenyl group, a dimethylsilyl group, and a phenylmethyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate typically involves the reaction of 4-chlorophenyl-dimethylsilyl chloride with phenylmethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the preparation of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of silyl groups on biological activity and molecular interactions.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate involves its interaction with molecular targets through its functional groups. The chlorophenyl group may participate in aromatic interactions, while the dimethylsilyl group can influence the compound’s reactivity and stability. The acetate moiety may also play a role in the compound’s overall behavior in chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-chlorophenyl]methyl acetate
- [4-chlorophenyl]-dimethylsilyl chloride
- [2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate
Uniqueness
[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate is unique due to the presence of both the chlorophenyl and dimethylsilyl groups, which impart distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H19ClO2Si |
|---|---|
Poids moléculaire |
318.9 g/mol |
Nom IUPAC |
[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate |
InChI |
InChI=1S/C17H19ClO2Si/c1-13(19)20-12-14-6-4-5-7-17(14)21(2,3)16-10-8-15(18)9-11-16/h4-11H,12H2,1-3H3 |
Clé InChI |
BMRHAMKIKIUHTD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=CC=CC=C1[Si](C)(C)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



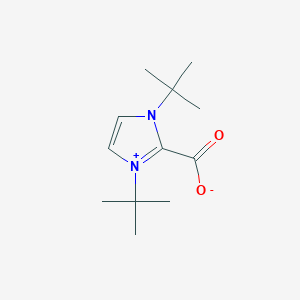

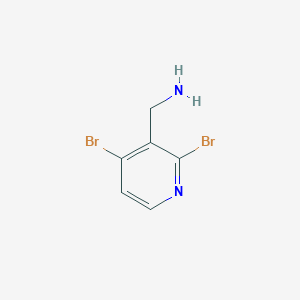

![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)
![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
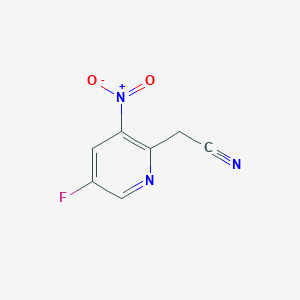
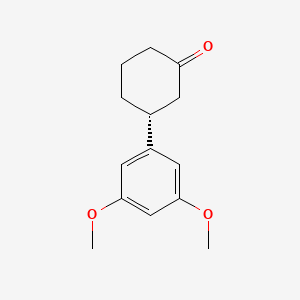
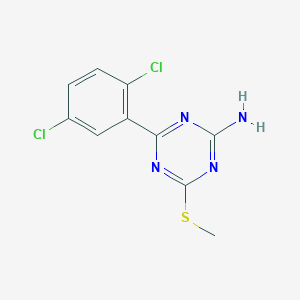
![[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13134327.png)

